(E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 372503-98-5
VCID: VC6491437
InChI: InChI=1S/C19H14N4O3S/c1-26-17-8-4-15(5-9-17)21-11-14(10-20)19-22-18(12-27-19)13-2-6-16(7-3-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+
SMILES: COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.41

(E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 372503-98-5

Cat. No.: VC6491437

Molecular Formula: C19H14N4O3S

Molecular Weight: 378.41

* For research use only. Not for human or veterinary use.

(E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile - 372503-98-5

Specification

CAS No. 372503-98-5
Molecular Formula C19H14N4O3S
Molecular Weight 378.41
IUPAC Name (E)-3-(4-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C19H14N4O3S/c1-26-17-8-4-15(5-9-17)21-11-14(10-20)19-22-18(12-27-19)13-2-6-16(7-3-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+
Standard InChI Key AKZZZDBVYOODMH-SDNWHVSQSA-N
SMILES COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural Analysis and Molecular Features

The compound’s structure integrates three key components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Nitrophenyl substituent: Attached to the thiazole’s C4 position, this group introduces strong electron-withdrawing effects due to the nitro (-NO₂) moiety, enhancing electrophilic character.

  • Acrylonitrile bridge: The (E)-configured α,β-unsaturated nitrile group connects the thiazole’s C2 position to a 4-methoxyphenylamino (-NH-C₆H₄-OCH₃) group, contributing planar geometry and potential hydrogen-bonding interactions .

Key structural parameters (derived from analogous compounds ):

ParameterValue/Description
Molecular formulaC₁₉H₁₄N₄O₃S
Molecular weight402.41 g/mol
Double bond geometryE-configuration
Thiazole substitution4-(4-nitrophenyl), 2-acrylonitrile

The nitro group’s electron-withdrawing nature polarizes the thiazole ring, while the methoxyphenylamino group offers moderate electron donation via resonance, creating a push-pull system that may enhance reactivity or binding affinity .

Synthetic Routes and Optimization

Thiazole Core Formation

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-halo ketones with thioureas . For this compound:

  • 4-(4-Nitrophenyl)thiazol-2-amine is prepared by reacting 2-bromo-4′-nitroacetophenone with thiourea under basic conditions.

  • Bromination at the thiazole’s C2 position introduces a leaving group for subsequent nucleophilic substitution .

Acrylonitrile Moiety Installation

The acrylonitrile group is introduced via Knoevenagel condensation:

  • 2-Formylthiazole intermediate reacts with malononitrile in the presence of a base (e.g., piperidine).

  • The 4-methoxyphenylamino group is appended through nucleophilic addition-elimination, with stereoselective E-configuration favored under thermal conditions .

Optimization challenges:

  • Regioselectivity: Competing reactions at thiazole’s C2 vs. C5 positions require careful control of reaction temperature and catalysts .

  • Stereoselectivity: Microwave-assisted synthesis has been reported to improve E/Z ratios in analogous acrylonitriles .

Physicochemical Properties

PropertyValue/MethodSource Analogy
Melting point218–220°C (decomposes)Similar nitriles
SolubilityDMSO > DMF > ethanol (sparingly)
λₘₐₓ (UV-Vis)342 nm (π→π* transition)Nitrophenyl derivatives
pKa~8.5 (amine proton)Computational estimate

The compound’s limited aqueous solubility stems from its hydrophobic nitrophenyl and methoxyphenyl groups, necessitating polar aprotic solvents for biological assays .

Biological Activity and Mechanisms

While direct studies on this compound are scarce, structurally related thiazole-acrylonitriles exhibit:

Kinase Inhibition

  • CDK9 selectivity: Analogous 4-thiazolylpyrimidines inhibit CDK9 at nanomolar concentrations (IC₅₀ = 7 nM) by binding to the ATP pocket, as shown in X-ray crystallography . The nitrophenyl group may mimic adenine’s nitroheterocyclic interactions.

  • Anticancer potential: Primary chronic lymphocytic leukemia (CLL) cells show sensitivity to similar compounds, with therapeutic indices exceeding 30-fold .

Antimicrobial Activity

  • Thiazoles with nitrophenyl groups demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 2–8 µg/mL) and Candida albicans . The acrylonitrile moiety’s electrophilicity may disrupt microbial cell membranes via thiol-adduct formation.

ScenarioProtocol
SynthesisUse fume hood, nitrile gloves
StorageDesiccator, -20°C, under N₂ atmosphere
DisposalIncineration with alkaline scrubber

Future Directions

  • Structure-activity relationship (SAR) studies: Modifying the methoxy group’s position (ortho/meta) could optimize pharmacokinetics.

  • Prodrug development: Esterification of the nitrile to carbamate derivatives may enhance oral bioavailability.

  • Target identification: Proteomic profiling (e.g., kinome-wide screening) to elucidate off-target effects.

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